4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide
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Overview
Description
4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide is a synthetic organic compound with a complex structure This compound is characterized by the presence of multiple functional groups, including an acetyl group, a chloro-substituted aromatic ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Substitution on the Aromatic Ring: The chloro and methyl groups on the aromatic ring can be introduced through electrophilic aromatic substitution reactions.
Amide Bond Formation: The final step involves forming the amide bond by reacting the pyrrole derivative with the appropriate amine under dehydrating conditions, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can participate in various substitution reactions, such as halogenation or nitration, depending on the desired functionalization.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Oxidation: Alcohols or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, 4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential biological activities. The presence of the pyrrole ring and the substituted aromatic ring suggests that it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics, such as thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl group and the substituted aromatic ring could play crucial roles in binding to these targets, while the pyrrole ring might be involved in electronic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-acetyl-N-[(5-bromo-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide
- 4-acetyl-N-[(5-fluoro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide
- 4-acetyl-N-[(5-iodo-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide
Uniqueness
The uniqueness of 4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide lies in its specific substitution pattern. The chloro group on the aromatic ring can significantly influence the compound’s reactivity and interactions, potentially leading to unique biological activities or material properties compared to its bromo, fluoro, or iodo analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-5-15-16(12(4)22)11(3)21-17(15)18(23)20-9-13-8-14(19)7-6-10(13)2/h6-8,21H,5,9H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCKYFMOPYKZPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)C)C)C(=O)NCC2=C(C=CC(=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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